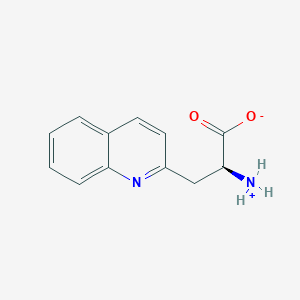

(S)-2-Amino-3-quinolin-2-yl-propionic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSSRGSNAKKNNI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Genesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide

For Immediate Release

This technical guide delves into the discovery and origin of the synthetic amino acid (S)-2-Amino-3-quinolin-2-yl-propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. While the definitive origins of its first synthesis remain elusive in publicly accessible literature, this document compiles available chemical data and outlines a known synthetic pathway.

Core Compound Data

This compound, also known by its CAS number 161513-46-8, is a derivative of the proteinogenic amino acid L-alanine, featuring a quinolin-2-yl moiety attached to the β-carbon.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 161513-46-8 | [1][2][3][4][5] |

| Molecular Formula | C12H12N2O2 | [1][2][3] |

| Molecular Weight | 216.24 g/mol | [1][2][3] |

| Synonyms | L-Ala(2'-quinolyl)-OH, H-Ala(2'-quinolyl)-OH | [1] |

| Appearance | Grayish powder | [1] |

| Melting Point | 176 - 180 °C | [1] |

| Optical Rotation | [a]25D = 28 ± 1 ° (C=1 in 80% AcOH) | [1] |

Synthetic Pathway

While the seminal publication detailing the initial synthesis of this compound is not readily identifiable, a synthetic route has been documented. This pathway commences from a complex starting material, 1-Imidazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-3-methyl-4-oxo-5-(2-quinolinylmethyl)-, 1,1-dimethylethyl ester, (2S-trans)- (9CI).[3] The general logic of such a synthesis would involve the deprotection and modification of this precursor to yield the final amino acid.

A generalized workflow for the synthesis of quinoline-containing amino acids often involves the introduction of the quinoline moiety to an amino acid scaffold.

Biological Activity and Potential Applications

The broader class of quinoline derivatives has been a subject of extensive research in medicinal chemistry due to their wide range of biological activities.[6] Various quinoline-containing compounds have shown potential as antibacterial, anticancer, and anti-inflammatory agents.[7][8][9] Specifically, amino acid derivatives of quinolines are being explored for their potential as novel antibacterial agents and fluorophores.[7][10]

The incorporation of the quinoline nucleus into an amino acid structure, as seen in this compound, is a strategy to potentially modulate the biological activity of the parent molecules.[7] The amino acid portion can influence solubility and cell permeability, while the quinoline moiety can interact with various biological targets. For instance, some quinoline derivatives are known to target DNA gyrase and topoisomerase IV in bacteria, suggesting a potential mechanism of action for antibacterial quinoline-amino acid conjugates.[10][11]

While specific signaling pathways and detailed pharmacological data for this compound are not extensively documented in the available literature, its structural similarity to other biologically active quinoline derivatives suggests potential for further investigation in drug discovery programs. The compound is utilized in research and as a building block in the synthesis of more complex molecules.[1]

Conclusion

This compound is a synthetic amino acid whose discovery and origins are not prominently detailed in the scientific literature. However, its chemical identity is well-established, and at least one synthetic route has been described. As a member of the quinoline class of compounds, it holds potential for further exploration in medicinal chemistry and drug development, building upon the known biological activities of related molecules. Future research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. splendidlab.com [splendidlab.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US10501734B2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids - Google Patents [patents.google.com]

- 5. 161513-46-8|(S)-2-Amino-3-(quinolin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | Semantic Scholar [semanticscholar.org]

A Technical Guide to (S)-2-Amino-3-quinolin-2-yl-propionic acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-quinolin-2-yl-propionic acid, a synthetic amino acid derivative, is a compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a quinoline moiety, suggests a potential for a wide range of biological activities. Quinoline derivatives are known to exhibit antimicrobial, antimalarial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][3] |

| CAS Number | 161513-46-8 | [1][2] |

| Appearance | Grayish powder | [2] |

| Melting Point | 176 - 180 °C | [2] |

| Boiling Point (Predicted) | 404.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.71 ± 0.10 | [1] |

| XLogP3 (DL-alanine) | -1.1 | [3] |

| Optical Rotation | [α]²⁵_D = 28 ± 1° (c=1 in 80% AcOH) | [2] |

| Storage Temperature | 2-8 °C | [4] |

Experimental Protocols

Synthesis of Quinolines via the Gould-Jacobs Reaction

General Protocol:

-

Condensation: An aniline derivative is reacted with an appropriate malonic ester derivative, such as diethyl ethoxymethylenemalonate. This step is typically performed by heating the reactants, often in a high-boiling point solvent or neat.

-

Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures (often above 250 °C) to form the quinoline ring. Microwave heating can be employed to facilitate this step more efficiently.

-

Hydrolysis: The ester group on the quinoline ring is hydrolyzed to a carboxylic acid, typically using a base such as sodium hydroxide.

-

Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating to yield the final quinoline derivative.

To achieve the synthesis of the target amino acid, a starting material containing the appropriate amino and carboxylic acid functionalities, or precursors that can be converted to these groups, would be necessary. Asymmetric synthesis techniques would also be required to obtain the desired (S)-enantiomer.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acid impurities and for purity assessment.[9] For chiral analysis, to determine the enantiomeric purity of this compound, chiral HPLC or derivatization with a chiral reagent followed by standard HPLC analysis would be employed.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for structural elucidation and confirmation.[10]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of quinoline derivatives is known for a wide range of pharmacological effects.

Antimicrobial Activity: Many quinoline-containing compounds have demonstrated potent antimicrobial activity.[10][11] For instance, novel substituted ethyl 2-(quinolin-4-yl)propanoates have shown activity against Helicobacter pylori.[11] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Anticancer Activity: The quinoline scaffold is present in several anticancer drugs. Some pyrano[3,2-c]quinoline derivatives have been investigated as potential inhibitors of EGFR, BRAF, and HER-2, which are key proteins in cancer-related signaling pathways. The protein kinase family is a major target for carcinogenic drug development, and quinoline derivatives have shown potential as protein kinase inhibitors.

Conclusion

This compound is a fascinating molecule with significant potential for further research and development. Its physicochemical properties are now partially characterized, providing a foundation for future studies. While detailed biological data for this specific compound is still emerging, the known activities of related quinoline derivatives suggest that it could be a valuable lead compound in the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The synthetic routes, such as the Gould-Jacobs reaction, provide a viable pathway for producing this and related compounds for further investigation.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride | 1087751-63-0 [sigmaaldrich.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for (S)-2-Amino-3-quinolin-2-yl-propionic acid. This data is extrapolated from published spectral information for analogous quinoline-containing amino acids and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-4' |

| ~8.00 | d | 1H | H-8' |

| ~7.85 | t | 1H | H-6' |

| ~7.70 | d | 1H | H-5' |

| ~7.60 | t | 1H | H-7' |

| ~7.50 | d | 1H | H-3' |

| ~4.20 | t | 1H | α-H |

| ~3.40 | m | 2H | β-H |

| - | br s | 3H | -NH₃⁺ |

| - | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Carboxylic Acid) |

| ~155.0 | C-2' |

| ~147.5 | C-8a' |

| ~137.0 | C-4' |

| ~129.5 | C-6' |

| ~128.0 | C-4a' |

| ~127.5 | C-5' |

| ~127.0 | C-7' |

| ~119.0 | C-3' |

| ~54.0 | α-C |

| ~35.0 | β-C |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 217.09 | [M+H]⁺ |

| 239.07 | [M+Na]⁺ |

| 199.08 | [M+H - H₂O]⁺ |

| 171.08 | [M+H - COOH - H]⁺ |

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium | C=N, C=C stretch (Quinoline Ring) |

| 1550-1480 | Medium | N-H bend (Amine) |

| 1300-1200 | Medium | C-O stretch (Carboxylic Acid) |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for quinoline-based amino acids, based on common practices in synthetic and medicinal chemistry.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the amino acid and for observing the exchangeable protons of the amine and carboxylic acid groups.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1.2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for chemical shift calibration.

-

2.2. Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTof (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source (or equivalent).

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted to 1-10 µg/mL with the mobile phase.

-

ESI-MS Acquisition (Positive Ion Mode):

-

Mobile Phase: A mixture of 50:50 acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-1000.

-

2.3. Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

IR Spectrum Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16.

-

Resolution: 4 cm⁻¹.

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber.

-

Potential Mechanism of Action: A Visual Guide

Quinoline-based compounds are known for their broad-spectrum antibacterial activity. A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and ultimately lead to cell death.

The following diagram illustrates this proposed inhibitory pathway.

Caption: Proposed antibacterial mechanism of this compound.

This guide serves as a foundational resource for the spectroscopic and mechanistic understanding of this compound. Further experimental validation is necessary to confirm the predicted data and elucidate the full biological activity profile of this compound.

(S)-2-Amino-3-quinolin-2-yl-propionic Acid: A Technical Overview of its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the quantum yield and photophysical characteristics of (S)-2-Amino-3-quinolin-2-yl-propionic acid, a molecule of interest in various scientific domains, including medicinal chemistry and materials science. Due to its structural similarity to fluorescent quinoline derivatives, this amino acid is presumed to exhibit notable photoluminescent properties. However, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data on its fluorescence quantum yield.

This document summarizes the available qualitative information for structurally related compounds, outlines a general experimental protocol for quantum yield determination, and provides a visual workflow to guide researchers in the empirical investigation of this and similar molecules.

Quantum Yield and Photophysical Characteristics: Current Understanding

As of the latest literature review, the absolute fluorescence quantum yield of this compound has not been reported. However, studies on analogous amino-quinoline derivatives provide valuable qualitative insights into the potential photophysical behavior of this compound.

Research on push-pull type fluorescent amino-quinoline derivatives, which bear both electron-donating (amino) and electron-withdrawing groups on the quinoline ring, has demonstrated that their fluorescence is highly sensitive to the surrounding environment. Specifically, for some of these derivatives, a high fluorescence quantum yield is observed in non-polar solvents, while the fluorescence is almost entirely quenched in polar solvents[1]. This solvatochromic behavior is a key characteristic of many fluorescent probes and suggests that the quantum yield of this compound is likely to be significantly influenced by the polarity of its environment.

The general trend of enhanced fluorescence in non-polar media for similar quinoline structures suggests that the excited state of these molecules may have a significant charge-transfer character, which is stabilized by non-polar environments and destabilized or quenched by polar ones.

Data on Structurally Related Quinoline Derivatives

To provide a frame of reference, the following table summarizes photophysical data for other quinoline derivatives. It is crucial to note that these are not direct substitutes for the data on this compound but serve to illustrate the range of properties observed in this class of compounds.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| Push-pull amino-quinoline derivative 1 | n-Hexane | 404 | 473 | High (not specified) | [1] |

| Push-pull amino-quinoline derivative 1 | Chloroform | 409 | 527 | - | [1] |

| Push-pull amino-quinoline derivative 1 | Ethyl Acetate | 415 | - | - | [1] |

| Push-pull amino-quinoline derivative 1 | DMSO | 428 | - | Almost quenched | [1] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a generalized experimental protocol for determining the fluorescence quantum yield of a compound like this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A calibrated fluorescence spectrophotometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, methanol).

-

Quantum Yield Standard: A fluorescent dye with a well-characterized quantum yield in the same solvent and excitation wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

This compound: The sample to be analyzed.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the sample and the quantum yield standard in the chosen solvent(s).

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Identify the wavelength of maximum absorption (λ_max) for the sample. This will typically be the optimal excitation wavelength.

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the λ_max of the sample.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should be set to capture the entire fluorescence band.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: A flowchart illustrating the key steps in determining the fluorescence quantum yield of a compound using the comparative method.

Conclusion

While the specific quantum yield of this compound remains to be experimentally determined, the existing literature on similar quinoline-based fluorophores suggests that its photophysical properties are likely to be highly dependent on the solvent environment. The provided experimental protocol offers a robust framework for researchers to quantify the fluorescence quantum yield of this and other novel compounds. Such empirical data is essential for the rational design and application of this molecule in areas such as drug development, bio-imaging, and materials science. Further research into the photophysical characterization of this compound is strongly encouraged to fill this knowledge gap and unlock its full potential.

References

The Rising Profile of Quinoline-Based Amino Acids in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The fusion of the privileged quinoline scaffold with the fundamental building blocks of life, amino acids, has ushered in a new and exciting chapter in medicinal chemistry. These novel hybrid molecules, quinoline-based amino acids, are demonstrating a remarkable breadth of biological activities, positioning them as promising candidates for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial potential.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline-based amino acids and their derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of signaling pathways that are fundamental to cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of novel quinoline-based amino acids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 12e | MGC-803 | 1.38 | 5-Fu | 6.22 |

| HCT-116 | 5.34 | 5-Fu | 10.4 | |

| MCF-7 | 5.21 | 5-Fu | 11.1 | |

| Compound 91b1 | A549 | 1.83 (µg/mL) | CDDP | 1.09 (µg/mL) |

| AGS | 1.21 (µg/mL) | CDDP | 1.01 (µg/mL) | |

| KYSE150 | 1.35 (µg/mL) | CDDP | 1.12 (µg/mL) | |

| KYSE450 | 1.42 (µg/mL) | CDDP | 1.15 (µg/mL) | |

| Compound 55 | HL-60 | 19.88 (µg/mL) | - | - |

| U937 | 43.95 (µg/mL) | - | - | |

| Compound 4c | SNB-75 (CNS Cancer) | 2.38 | - | - |

| HOP-92 (Lung Cancer) | 2.37 | - | - | |

| RXF 393 (Renal Cancer) | 2.21 | - | - | |

| BT-549 (Breast Cancer) | 4.11 | - | - |

Table 1: In Vitro Antiproliferative Activities of Selected Quinoline-Based Derivatives.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, K-562)

-

DMEM or RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Test quinoline-based compounds

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10^4 cells/mL in a volume of 90 µL per well.

-

Incubation: Incubate the plates overnight in a CO2 incubator to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and incubate for 24-48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Solubilization: Incubate for a further 2-4 hours until purple formazan crystals are visible. Subsequently, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

A significant number of quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[4]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based amino acids.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Quinoline-based amino acids have demonstrated significant potential in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound ID | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) |

| 3a | 0.62 | 0.62 | 0.62 | 0.62 |

| 4a | 1.25 | 1.25 | 5.0 | 2.5 |

| 3b | 1.25 | >5.0 | 2.5 | 2.5 |

| 4b | 2.5 | >5.0 | 1.25 | 1.25 |

| 3c | 1.25 | 2.5 | 2.5 | 2.5 |

| 4c | 2.5 | 1.25 | 2.5 | 2.5 |

Table 2: In Vitro Antibacterial Activities (MIC in mg/mL) of Quinoline Amino Acid Derivatives.[5]

| Compound ID | MRSA (µg/mL) | MRSE (µg/mL) | VRE (µg/mL) |

| 2 | 3.0 | 3.0 | 3.0 |

| 4 | 0.75 | - | 0.75 |

| 5 | - | - | - |

| 6 | 1.5 | 6.0 | 3.0 |

| 7 | 1.5 | 3.0 | 1.5 |

Table 3: Antibacterial Activity of Quinoline Derivatives against Multidrug-Resistant Bacteria.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[7]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test quinoline-based compounds

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism by which quinolone-based compounds exert their antibacterial effect is through the inhibition of DNA gyrase (topoisomerase II).[8][9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[8][9] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[8]

Caption: Mechanism of antibacterial action via inhibition of DNA gyrase.

Synthesis of Quinoline-Based Amino Acids

A variety of synthetic strategies have been developed to construct quinoline-based amino acids. A common approach involves the coupling of a pre-formed quinoline moiety with an amino acid derivative.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of these hybrid molecules.

Caption: General experimental workflow for the synthesis of quinoline-based amino acids.

Detailed Synthetic Protocol: Example Synthesis

The following is an example of a synthetic procedure for a series of amino acid derivatives of quinolines.[5]

Step 1: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

-

A mixture of isatin or its bromo-derivative and malonic acid is refluxed in the presence of sodium acetate in acetic acid for 24 hours to yield the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step 2: Synthesis of Quinoline Carboxamide Esters

-

The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is treated with thionyl chloride to form the acid chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The protected amino acid methyl ester and triethylamine in DMF are added to the acid chloride, and the reaction is stirred at room temperature for 12 hours to yield the quinoline carboxamide ester.

Step 3: Hydrolysis to Quinoline Amino Acid Derivatives

-

The quinoline carboxamide ester is stirred with sodium hydroxide in a THF/water mixture at room temperature for 24 hours to hydrolyze the ester and yield the final quinoline-based amino acid derivative.

-

The product is then purified by column chromatography on silica gel.

Conclusion and Future Directions

Quinoline-based amino acids represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer cells and pathogenic bacteria, coupled with their amenability to synthetic modification, makes them attractive candidates for further development. Future research will likely focus on optimizing their potency and selectivity, elucidating their mechanisms of action in greater detail, and exploring their potential in other therapeutic areas, such as neurodegenerative and viral diseases. The continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

In Silico Prediction of Protein Targets for (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide

Abstract: The identification of molecular targets is a pivotal and often rate-limiting step in the discovery and development of novel therapeutics. (S)-2-Amino-3-quinolin-2-yl-propionic acid, a synthetic amino acid containing a quinoline moiety, represents a scaffold with potential therapeutic relevance. This technical guide provides a comprehensive overview of an integrated in silico workflow for the rapid and efficient prediction and subsequent experimental validation of protein targets for this compound. Detailed methodologies for key in silico techniques, including ligand-based and structure-based approaches, are presented. Furthermore, this guide outlines protocols for essential experimental validation assays such as Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. All hypothetical quantitative data are summarized in structured tables, and logical workflows and a hypothesized signaling pathway are visualized using Graphviz diagrams to facilitate a clear understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic amino acid derivative that has been utilized as a building block in pharmaceutical development.[1] The quinoline core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of activities including anticancer and anti-inflammatory effects.[2][3] Elucidating the direct molecular targets of this compound is essential to understanding its potential mechanism of action and for guiding further therapeutic development.

Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches provide a powerful and cost-effective alternative to rapidly generate testable hypotheses.[4][5] This guide details a systematic workflow, combining multiple computational strategies to generate a high-confidence list of putative protein targets, followed by a clear roadmap for their experimental validation.[6][7]

In Silico Target Prediction Workflow

The in silico target prediction for this compound is a multi-stage process designed to leverage both the structural features of the compound and the vast amount of existing biological data. The workflow integrates ligand-based and structure-based methods to generate a robust, consensus-driven list of potential targets.[8][9]

Methodologies for In Silico Prediction

2.1.1. Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

-

Protocol:

-

Obtain the 2D structure (SMILES or SDF format) from a chemical database like PubChem (CID: 84681698).[10]

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Generate different ionization states at physiological pH (7.4) if necessary.

-

2.1.2. Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[5][11]

-

Chemical Similarity Searching:

-

Protocol: Utilize the 3D structure or 2D fingerprint of the query molecule to search against chemical databases (e.g., ChEMBL, PubChem) for compounds with known biological targets. Similarity metrics such as the Tanimoto coefficient are commonly used.[12]

-

-

Pharmacophore Modeling:

-

Protocol: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the query molecule to build a 3D pharmacophore model. This model is then used as a query to screen 3D conformational databases of known active ligands to identify molecules with similar pharmacophoric features and their associated targets.

-

-

Machine Learning-Based Prediction:

-

Protocol: Submit the SMILES string or 2D structure of the compound to web-based platforms like SwissTargetPrediction or TargetHunter. These tools employ machine learning models trained on large datasets of known ligand-target interactions to predict a ranked list of the most probable protein targets.[7]

-

2.1.3. Structure-Based Approaches

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions.

-

Reverse Docking:

-

Protocol: In reverse docking, the prepared 3D structure of this compound is docked against a large library of 3D protein structures (e.g., from the Protein Data Bank - PDB).[13][14] The docking algorithm calculates the binding affinity (docking score) for each protein, and the results are ranked to identify the most likely binding partners.

-

Data Integration and Target Prioritization

The outputs from the different in silico methods are integrated to generate a consensus list of putative targets.

-

Protocol:

-

Compile the lists of predicted targets from each method.

-

Assign a consensus score to each target based on its recurrence across the different methods and the individual prediction scores.

-

Perform pathway and network analysis using tools like STRING and KEGG to understand the biological context of the high-scoring targets.

-

Prioritize the targets for experimental validation based on the consensus score, biological relevance to potential therapeutic areas (e.g., oncology, inflammation), and druggability.

-

Hypothetical In Silico Prediction Results

The following table summarizes the hypothetical results from the in silico prediction workflow for this compound.

| Target Name | Gene Symbol | Prediction Method(s) | Reverse Docking Score (kcal/mol) | Similarity Score (Tanimoto) | ML Prediction Probability | Consensus Rank |

| Mitogen-activated protein kinase 14 | MAPK14 | Reverse Docking, ML | -9.2 | N/A | 0.78 | 1 |

| Cyclooxygenase-2 | PTGS2 | Similarity, ML | N/A | 0.85 | 0.72 | 2 |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | Reverse Docking, Similarity | -8.8 | 0.81 | N/A | 3 |

| Epidermal Growth Factor Receptor | EGFR | Reverse Docking | -8.5 | N/A | N/A | 4 |

| c-Met | MET | Reverse Docking, ML | -8.3 | N/A | 0.65 | 5 |

Experimental Validation of Predicted Targets

The top-ranked putative targets from the in silico analysis must be subjected to experimental validation to confirm direct binding and cellular target engagement.[1][7]

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and a target protein in real-time.[15][16][17]

-

Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAPK14) onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

-

Hypothetical SPR Results:

| Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) |

| MAPK14 | 5.2 | 1.8 x 10^4 | 9.4 x 10^-2 |

| PTGS2 | 12.8 | 9.5 x 10^3 | 1.2 x 10^-1 |

| KDR | 8.7 | 1.2 x 10^4 | 1.0 x 10^-1 |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[4][18]

-

Protocol:

-

Cell Treatment: Treat intact cells (e.g., a cancer cell line expressing the target protein) with this compound or a vehicle control (DMSO).

-

Heat Challenge: Heat the cell lysates to a range of temperatures.

-

Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting. A positive target engagement will result in a shift of the melting curve to a higher temperature.[19]

-

-

Hypothetical CETSA Results:

| Target Protein | ΔTm (°C) with 50 μM Compound |

| MAPK14 | +4.1 |

| PTGS2 | +2.8 |

| KDR | +3.5 |

Western Blot for Downstream Pathway Analysis

Western blotting is used to validate the functional consequence of target engagement by assessing the modulation of downstream signaling pathways.[20][21] For example, if MAPK14 (p38α) is a true target, the compound should inhibit the phosphorylation of its downstream substrate, MK2.

-

Protocol:

-

Cell Treatment: Treat cells with a signaling pathway activator (e.g., anisomycin to activate the p38 MAPK pathway) in the presence or absence of varying concentrations of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-MK2, anti-MK2, anti-p-p38, anti-p38).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[22]

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

-

Hypothetical Western Blot Results (Densitometry):

| Treatment | p-MK2 / Total MK2 (Fold Change) |

| Vehicle Control | 1.0 |

| Anisomycin (Activator) | 8.5 |

| Anisomycin + 10 μM Compound | 4.2 |

| Anisomycin + 50 μM Compound | 1.8 |

Hypothesized Signaling Pathway

Based on the hypothetical identification of MAPK14 (p38α) as a primary target, this compound may modulate the p38 MAPK signaling pathway, which is crucial in cellular responses to stress, inflammation, and apoptosis.

Conclusion

The integration of in silico prediction methods with experimental validation provides a robust and efficient strategy for identifying the molecular targets of novel chemical entities like this compound. This guide has outlined a comprehensive, albeit hypothetical, workflow from computational screening to experimental confirmation. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive compounds, thereby facilitating their development into novel therapeutic agents. The successful identification of direct molecular targets is a critical milestone in translating a promising molecule from a chemical entity into a potential drug candidate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-3-(quinolin-7-yl)propanoic acid | C12H12N2O2 | CID 84681698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ligand-based approach for predicting drug targets and for virtual screening against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-based target predictions in ChEMBL [chembl.github.io]

- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Structural Analysis of Quinoline-Based Amino Acids: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural analysis of (S)-2-Amino-3-quinolin-2-yl-propionic acid and its close structural analogs. Due to the limited availability of specific experimental data for the target compound, this document leverages comprehensive data from a closely related analog, 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, to provide a representative and detailed structural elucidation. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and a discussion of its potential biological activities. The information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of amino acid moieties into the quinoline scaffold can enhance their pharmacological profile, improving cell permeability and target specificity. This guide focuses on the structural analysis of this compound, a chiral amino acid derivative of quinoline. While specific experimental data for this exact molecule is scarce in publicly available literature, we present a detailed analysis of a structurally similar analog, 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, to provide insights into the expected structural features and analytical methodologies.[1]

Physicochemical Properties

The fundamental properties of this compound and its representative analog are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | This compound (Predicted) | 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid (Experimental)[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₂N₂O₄ |

| Molecular Weight | 216.24 g/mol | 260.24 g/mol |

| Appearance | White to off-white solid | White solid |

| Melting Point | Not available | 246-248 °C |

Experimental Protocols

Synthesis of 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid

This protocol is adapted from the work of Moussaoui et al. (2021) and describes the synthesis of the representative analog.[1]

Materials:

-

2-oxo-1,2-dihydroquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

L-Alanine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Acid Chloride Formation: A solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is then removed under reduced pressure.

-

Amide Coupling: The resulting acid chloride is dissolved in DMF. To this solution, L-alanine methyl ester hydrochloride (1.5 equivalents) and triethylamine (3.3 equivalents) are added portion-wise. The reaction mixture is stirred at room temperature for 12 hours.

-

Hydrolysis: The crude ester intermediate is then subjected to hydrolysis. A mixture of the ester (1 equivalent) and sodium hydroxide (1.2 equivalents) in a THF/water (1:2 v/v) solution is stirred at room temperature for 24 hours.

-

Purification: The final product is purified by column chromatography on silica gel.

References

The Emergence of Quinoline Amino Acids as Versatile Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorescent moieties into amino acid structures has revolutionized the study of biological systems. Among the various fluorophores, the quinoline scaffold has garnered significant attention due to its unique photophysical properties, synthetic tractability, and sensitivity to its local environment.[1][2] This technical guide provides an in-depth exploration of the fluorescent properties of quinoline-based amino acids, offering a resource for their synthesis, characterization, and application in research and drug development. These compounds serve as powerful tools for elucidating protein structure and function, tracking biomolecules in living cells, and developing novel diagnostic and therapeutic agents.[3][]

Photophysical Properties of Quinoline-Based Amino Acids

Quinoline and its derivatives are known for their fluorescent capabilities, which can be finely tuned through chemical modification.[1][5] When incorporated into an amino acid framework, the resulting fluorescent amino acid often exhibits sensitivity to solvent polarity, pH, and metal ion concentration, making them effective environmental sensors.[1][6][7] The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter. For quinoline derivatives, this value can range significantly, from modest to highly fluorescent, depending on their substitution patterns and environment.[8][9]

Quantitative Data Summary

The following table summarizes the photophysical properties of selected quinoline-based fluorescent amino acids and related derivatives reported in the literature. This data provides a comparative baseline for researchers designing new probes or selecting existing ones for specific applications.

| Compound/Derivative Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| 2-oxo-1,2-dihydroquinoline-4-carboxamides | Not specified | Not specified | 0.037 - 0.180 | Not specified | [8] |

| 7-(dimethylamino)quinoline derivative (RM-581-Fluo) | 365 | 448, 505 (biphasic) | Not reported | Cell Culture Medium (pH 7.3) | [3] |

| 7-(dimethylamino)quinoline derivative (RM-581-Fluo) | 358 | 447 | Not reported | PBS (pH 7.4) | [3] |

| Dimethylamino Quinoline (DMAQ) Dyes (General) | 405 | 482 - 593 | Not reported | DMSO | [1] |

| Quinoline Derivative Sensor for Fe³⁺ | 314 | 420 | Not reported | HEPES-NaOH buffer (pH 7.4) | [10] |

| General Quinoline Derivatives | 350 | ~400 | Not reported | Dichloromethane | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of fluorescent probes. The following sections outline generalized protocols based on common practices in the field.

Synthesis of Quinoline Amino Acid Derivatives

The synthesis of these compounds typically involves the coupling of a functionalized quinoline core with a protected amino acid.[8] A common approach is amide bond formation.

Protocol:

-

Activation of Quinoline Carboxylic Acid: Dissolve the quinoline carboxylic acid derivative in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature to form the activated ester.[3]

-

Coupling Reaction: To the activated quinoline derivative, add the desired amino acid (with its amino group protected, e.g., with an Fmoc group, and its side chain protected if necessary) dissolved in DMF.[3] Allow the reaction to proceed for several hours at room temperature.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the crude product using column chromatography on silica gel.[8][10]

-

Deprotection (if necessary): If the final application requires a free amine or carboxylic acid, remove the protecting groups using appropriate chemical conditions (e.g., TBAF for Fmoc deprotection).[3]

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[8]

Photophysical Characterization

Accurate measurement of fluorescent properties is essential for evaluating a probe's performance.

Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the purified quinoline amino acid in a suitable solvent (e.g., DMSO, ethanol, or buffer). Create a series of dilutions in the desired experimental buffer (e.g., PBS) to determine the optimal concentration and check for aggregation-caused quenching.[12]

-

Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance spectrum to determine the maximum absorption wavelength (λabs), which is typically used as the excitation wavelength (λex).

-

Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λex. Record the fluorescence emission spectrum across a range of wavelengths to identify the emission maximum (λem).[10][12]

-

Quantum Yield Determination: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.58).[9][13] The absorbance of the sample and standard at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.

Visualizing Workflows and Applications

Diagrams are invaluable for conceptualizing complex processes. The following sections provide DOT language scripts for generating key workflows and conceptual models related to quinoline amino acids.

General Synthesis and Characterization Workflow

This diagram outlines the typical path from starting materials to a fully characterized fluorescent amino acid probe.

Caption: Workflow for probe synthesis and characterization.

Experimental Workflow for Fluorescence Spectroscopy

This diagram details the steps involved in measuring the core photophysical properties of a fluorescent probe.

Caption: Protocol for photophysical analysis.

Application in Cellular Imaging

Quinoline amino acids can be used as probes to visualize and track biological processes within cells. This diagram illustrates the concept of a probe localizing to an intracellular target.

Caption: Use of a quinoline probe in live-cell imaging.

References

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

- 13. Quinine - Wikipedia [en.wikipedia.org]

Mechanism of action of quinoline propionic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-3-Carboxamide Derivatives

Executive Summary

Quinoline-3-carboxamide derivatives, a class of synthetic immunomodulatory compounds, have garnered significant attention for their therapeutic potential in oncology and autoimmune diseases. Key examples include Tasquinimod, Laquinimod, and the first-generation compound Roquinimex. Their mechanism of action is pleiotropic, but a central theme involves the modulation of myeloid cells within the tumor microenvironment or inflamed tissues. Emerging evidence points to the pro-inflammatory, calcium-binding protein S100A9 as a primary molecular target.[1][2] By binding to S100A9, these derivatives inhibit its interaction with key pattern recognition receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing downstream pro-inflammatory signaling cascades.[1] This action leads to a reduction in the recruitment and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] Additionally, specific derivatives exhibit distinct effects; for instance, Tasquinimod demonstrates anti-angiogenic properties by modulating hypoxia-inducible factor 1-alpha (HIF-1α), while Laquinimod shows neuroprotective effects in models of multiple sclerosis.[5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: S100A9 Inhibition

The foundational mechanism for many quinoline-3-carboxamide derivatives is their interaction with the S100A9 protein.

The Molecular Target: S100A9

S100A9 is a member of the S100 family of calcium-binding proteins, primarily expressed by myeloid cells like neutrophils and monocytes.[1] It functions as a damage-associated molecular pattern (DAMP) molecule, signaling the presence of inflammation or cellular stress.[1] In pathological conditions such as cancer, S100A9 is secreted by MDSCs and promotes an immunosuppressive and pro-angiogenic microenvironment by engaging with TLR4 and RAGE on various immune and endothelial cells.[1][3]

Disruption of S100A9-Receptor Signaling

Quinoline-3-carboxamides, including Roquinimex, Tasquinimod, and Laquinimod, physically bind to S100A9.[1][2][6] This binding event allosterically inhibits the ability of S100A9 to interact with its cognate receptors, TLR4 and RAGE.[1] By preventing this initial ligand-receptor engagement, the compounds effectively neutralize the pro-inflammatory and immunosuppressive signaling initiated by S100A9.[1] While S100A9 is a key target, some studies suggest the mechanism is not entirely specific, as derivatives like Laquinimod have shown effects even in S100A9-deficient mice and can inhibit NF-κB activation induced by other TLR agonists, indicating a broader, though not fully elucidated, mode of action.[7][8]

Attenuation of Downstream Inflammatory Pathways

The binding of S100A9 to TLR4 and RAGE typically activates downstream signaling cascades that are central to the inflammatory response.[1] This involves the recruitment of adaptor proteins like MyD88, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the IκB kinase (IKK) complex.[1] These kinases ultimately trigger the activation and nuclear translocation of transcription factors such as NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1] By blocking the initial S100A9 binding, quinoline-3-carboxamides dampen this entire inflammatory cascade.[1]

Effects on the Tumor Microenvironment: Tasquinimod

Tasquinimod is a prominent quinoline-3-carboxamide derivative investigated primarily for its anti-cancer properties, particularly in prostate cancer.[3][9][10] Its effects are mediated through potent immunomodulatory and anti-angiogenic activities within the tumor microenvironment.

Immunomodulation of Myeloid Cells

Tasquinimod's primary immunomodulatory action involves targeting immunosuppressive myeloid cells. It reduces the infiltration of MDSCs into the tumor site and interferes with their maturation and function.[3] By inhibiting S100A9, Tasquinimod disrupts the signaling that attracts MDSCs and sustains their immunosuppressive activity.[3] Furthermore, it influences the balance of tumor-associated macrophages, promoting a shift from the pro-tumoral M2 phenotype towards the anti-tumoral M1 phenotype.[3] This reprogramming of the myeloid compartment alleviates immunosuppression and can enhance anti-tumor immune responses.

Anti-Angiogenic Mechanisms

Tasquinimod also potently inhibits angiogenesis, the formation of new blood vessels that supply tumors. This effect is not due to direct inhibition of VEGF but is instead mediated through the downregulation of genes controlled by HIF-1α, a key transcription factor in the cellular response to hypoxia. Evidence suggests that Tasquinimod may achieve this by interacting with histone deacetylase 4 (HDAC4), preventing the deacetylation of HIF-1α and thereby inhibiting its activity.[4] This leads to reduced expression of pro-angiogenic factors like VEGF and CXCR4.

Neuroprotective Actions: Laquinimod

Laquinimod is a second-generation quinoline-3-carboxamide derivative primarily studied for autoimmune and neurodegenerative diseases like multiple sclerosis (MS) and Huntington's disease.[5][11][12] Its mechanism involves a combination of peripheral immunomodulation and direct effects within the central nervous system (CNS).[13]

CNS-Intrinsic Effects

Orally administered Laquinimod can cross the blood-brain barrier and act directly on resident CNS cells.[11] It has been shown to modulate the activation of microglia and astrocytes, which play key roles in neuroinflammation.[5][12] A significant proposed mechanism is the upregulation of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and function.[5][11] This combination of reduced neuroinflammation and enhanced neurotrophic support is believed to contribute to its neuroprotective effects, slowing the progression of axonal damage and demyelination observed in MS models.[5][11]

Peripheral Immunomodulation

In the periphery, Laquinimod modulates the function of antigen-presenting cells (APCs).[14] One proposed target is the aryl hydrocarbon receptor (AhR), which, when activated by Laquinimod, can reprogram APCs to become more tolerogenic.[14] This leads to a shift in the T-cell balance away from pro-inflammatory Th1 and Th17 cells and towards anti-inflammatory regulatory T-cells.[12] This is reflected in a change in the cytokine profile, with decreased secretion of pro-inflammatory cytokines and enhanced production of anti-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and in vitro studies of quinoline-3-carboxamide derivatives.

Table 1: Inhibitory Concentrations and Cellular Effects

| Compound | Assay | Target/Cell Line | Result | Citation |

| Laquinimod | Neutrophil Adhesion | S100A9-induced | ~50% inhibition | [7] |

| Laquinimod | NF-κB Activation | THP-1 cells (S100A9-induced) | Slight inhibition | [7] |

| Laquinimod | NF-κB Activation | THP-1 cells (Pam3CSK4-induced) | Inhibition observed | [7] |

| Tasquinimod | General Potency | Cancer Models | 30-60 fold higher potency than Roquinimex | [3] |

| Tasquinimod | MDSC Infiltration | Murine Prostate Cancer | ~60% decrease in tumor | [3] |

Key Experimental Protocols

The mechanisms of quinoline propionic acid derivatives have been elucidated through a variety of in vitro and in vivo experimental models.

S100A9 Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol is used to quantify the direct binding interaction between a quinoline derivative and its target protein, S100A9, providing key data such as association/dissociation rates and binding affinity (KD).

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and a modified quinoline derivative containing an appropriate linker is covalently immobilized to the chip surface.[2]

-

Analyte Injection: Purified human S100A9 protein is prepared in a running buffer at various concentrations (e.g., 25-200 nM) and injected over the chip surface.[2]

-

Association/Dissociation: The binding of S100A9 to the immobilized compound is measured in real-time as a change in the response units (RU). This is followed by an injection of running buffer to measure the dissociation phase.

-

Regeneration: The chip surface is washed with a regeneration solution to remove all bound S100A9, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

In Vitro NF-κB Activation Assay

This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor in response to a specific stimulus.

Methodology:

-

Cell Culture: A human monocytic cell line, such as THP-1, which may be engineered with an NF-κB reporter system (e.g., secreted alkaline phosphatase), is cultured under standard conditions.[7]

-

Pre-incubation: Cells are seeded in 96-well plates and pre-incubated with increasing concentrations of the quinoline derivative (or vehicle control, e.g., DMSO) for a set period (e.g., 30 minutes).[7]

-

Stimulation: Cells are then stimulated with a known NF-κB activator, such as recombinant S100A9 protein or a TLR agonist (e.g., Pam3CSK4), for an appropriate duration (e.g., several hours).[7]

-

Detection: Following stimulation, the activation of NF-κB is measured. If using a reporter system, the supernatant is collected, and the reporter enzyme activity is quantified using a colorimetric substrate.

-

Data Analysis: The level of NF-κB activation at each compound concentration is compared to the stimulated control to determine the extent of inhibition and calculate an IC50 value if applicable.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. activebiotech.com [activebiotech.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. activebiotech.com [activebiotech.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-quinolin-2-yl-propionic acid, also known as (S)-β-(2-quinolyl)alanine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its rigid quinoline moiety serves as a valuable pharmacophore, and its incorporation into peptides and other small molecules can impart unique conformational constraints and biological activities. This document provides detailed protocols for the asymmetric synthesis of the (S)-enantiomer of this important amino acid, focusing on a robust and highly stereoselective method.

Overview of the Synthetic Strategy

The primary method detailed here for the asymmetric synthesis of this compound involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method, pioneered by Belokon and coworkers, utilizes a chiral auxiliary derived from (S)-proline to induce high stereocontrol during the formation of the new carbon-carbon bond. The general workflow involves the formation of a nucleophilic glycine equivalent, its reaction with an electrophilic quinoline-containing substrate, and subsequent decomplexation to yield the desired amino acid.

Key Applications

-

Drug Discovery: As a building block for the synthesis of novel pharmaceuticals, including enzyme inhibitors and receptor ligands.

-

Peptidomimetics: Incorporation into peptide sequences to create more stable and potent analogues of biologically active peptides.

-

Ligand Synthesis: Use in the development of chiral ligands for asymmetric catalysis.

Experimental Protocols

Method 1: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

This protocol is adapted from established procedures for the synthesis of structurally related amino acids via alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB).

Materials:

-

Ni(II) complex of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone

-

2-(Chloromethyl)quinoline or 2-(bromomethyl)quinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 3 M aqueous solution

-

Diethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Alkylation of the Ni(II) Complex

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ni(II) complex of the glycine Schiff base (1.0 eq) in anhydrous DMF.

-

Add powdered NaOH or KOH (2.0-3.0 eq) to the solution and stir the resulting suspension vigorously at room temperature for 10-15 minutes.

-

Add a solution of 2-(chloromethyl)quinoline or 2-(bromomethyl)quinoline (1.1-1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

-

Purify the crude product by silica gel column chromatography to isolate the diastereomerically pure complex.

Step 2: Decomplexation and Isolation of the Amino Acid

-

Dissolve the purified alkylated Ni(II) complex in methanol.

-

Add 3 M aqueous HCl and stir the mixture at 60 °C for 1-2 hours. During this time, the chiral auxiliary will precipitate.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and recycled.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.

-

The aqueous layer containing the hydrochloride salt of the amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Representative Quantitative Data for Asymmetric Amino Acid Synthesis using Chiral Ni(II) Complexes

| Electrophile | Chiral Auxiliary | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| Benzyl bromide | (S)-BPB | NaOH | DMF | 3 | >95 | >95 | [1] |